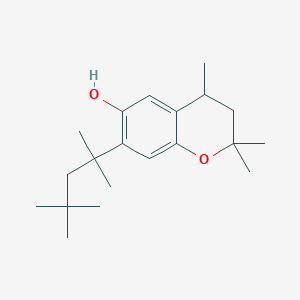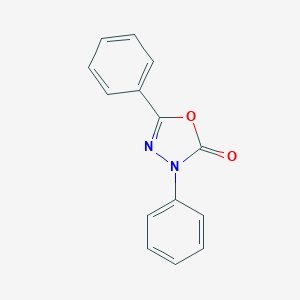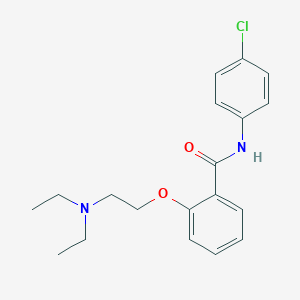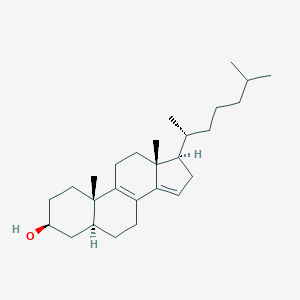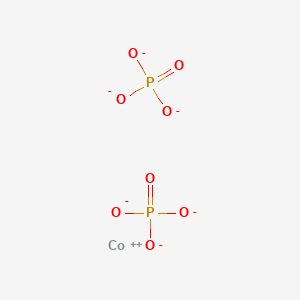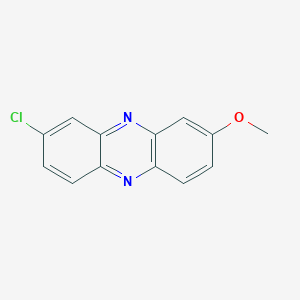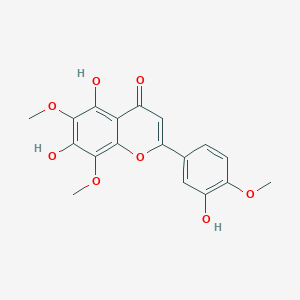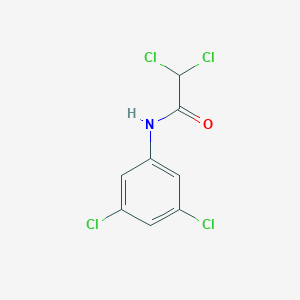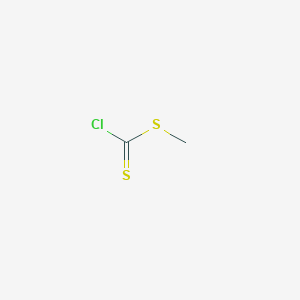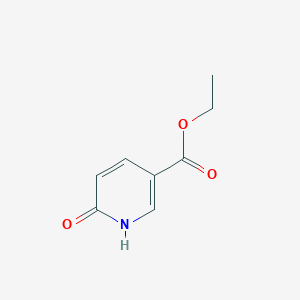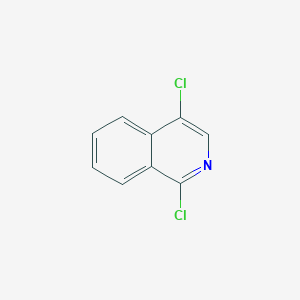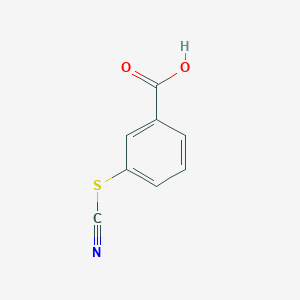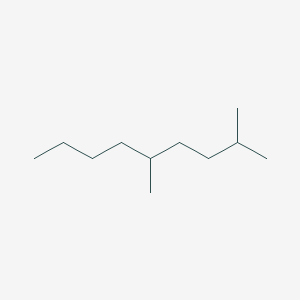
2,5-Dimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylnonane is a colorless liquid with a molecular formula C10H22. It is a branched alkane with a high boiling point of 202 °C. 2,5-Dimethylnonane is used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylnonane is not fully understood. However, it is believed that it acts as a hydrocarbon fuel in combustion reactions. It is also believed to play a role in the formation of pollutants such as nitrogen oxides and particulate matter in the atmosphere.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylnonane. However, it is believed to have low toxicity and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Dimethylnonane in lab experiments is its high boiling point, which makes it suitable for high-temperature reactions. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using 2,5-Dimethylnonane is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,5-Dimethylnonane in scientific research. One area of interest is the study of its role in the formation of pollutants in the atmosphere. Another area of interest is the use of 2,5-Dimethylnonane as a model compound in the study of hydrocarbon combustion and oxidation. Additionally, 2,5-Dimethylnonane may have potential applications as a solvent in the extraction of natural compounds from plant and animal sources.
Conclusion
In conclusion, 2,5-Dimethylnonane is a unique and versatile compound that has a wide range of scientific research applications. Its high boiling point, stability, and low toxicity make it a valuable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
2,5-Dimethylnonane can be synthesized through the catalytic hydrogenation of 2,5-dimethyloctene. The reaction is carried out using a palladium catalyst and hydrogen gas at high pressure and temperature. The yield of the reaction is high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylnonane is used in various scientific research applications. It is used as a solvent for the extraction of organic compounds from natural sources. It is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,5-Dimethylnonane is used as a model compound in the study of hydrocarbon oxidation and combustion.
Eigenschaften
CAS-Nummer |
17302-27-1 |
|---|---|
Produktname |
2,5-Dimethylnonane |
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
2,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-6-7-11(4)9-8-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
NQUMJENPNGXAIH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)C |
Kanonische SMILES |
CCCCC(C)CCC(C)C |
Synonyme |
2,5-DimethylNonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
